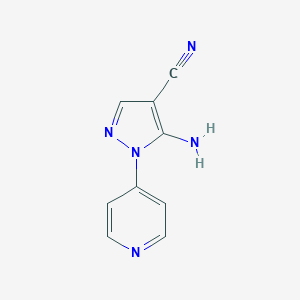

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFNOQKDZGZAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548290 |

Source

|

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106898-37-7 |

Source

|

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

The 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile core is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a member of the broader class of 5-aminopyrazoles, this scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The inherent chemical features of this structure—a hydrogen-bond-donating amino group, a cyano group as a potential hydrogen bond acceptor or metabolic handle, and the basic pyridinyl moiety—confer upon it a unique profile for molecular recognition in biological systems. Notably, derivatives of the 5-aminopyrazole core have demonstrated potent inhibitory activity against various protein kinases, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases and cancer.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, reactivity, and the significant therapeutic potential of this compound.

Physicochemical and Spectral Characteristics

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on closely related analogs. The data presented below is a synthesis of information from various substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5][6][7][8]

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale/Note |

| Molecular Formula | C9H7N5 | Calculated from the chemical structure. |

| Molecular Weight | 185.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Based on the typical appearance of related aminopyrazole derivatives.[8] |

| Melting Point | 150 - 210 °C | The melting point is expected to be in this range, influenced by the pyridinyl group. For comparison, 5-amino-1-(p-tolyl)pyrazole-4-carbonitrile has a melting point of 150 °C, while 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile melts at 169-173 °C.[7][8] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water and non-polar solvents. | Typical solubility profile for heterocyclic compounds of this nature. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability observed for pyrazole derivatives. |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH2) protons.

-

¹³C NMR: The carbon NMR would display signals for the five carbons of the pyrazole ring and the five carbons of the pyridinyl ring, with the carbon of the cyano group appearing at a characteristic downfield shift.

-

FT-IR (KBr, cm⁻¹): Key vibrational bands are anticipated for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2210-2230 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and pyridine rings (1500-1650 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a well-established cyclocondensation reaction. The following protocol is adapted from the successful synthesis of the isomeric 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and other aryl-substituted analogs.[9] The causality behind this experimental design lies in the nucleophilic character of the hydrazine nitrogen and the electrophilic nature of the ethoxymethylene malononitrile, which drives the cyclization to form the stable pyrazole ring.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinopyridine (1.0 equivalent) and absolute ethanol to form a slurry.

-

Reagent Addition: To this stirring slurry, add 2-(ethoxymethylene)malononitrile (1.0 equivalent).

-

Base Catalysis: Add triethylamine (1.0 equivalent) to the reaction mixture. The base facilitates the initial Michael addition and subsequent cyclization.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. If further purification is required, recrystallization from a suitable solvent such as ethanol or isopropanol can be performed to yield the final product as a crystalline solid.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The this compound core possesses several reactive sites that allow for further chemical modifications, making it a valuable intermediate in the synthesis of diverse chemical libraries.

-

The 5-Amino Group: This primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions are fundamental for introducing diverse substituents to explore structure-activity relationships (SAR).

-

The 4-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

-

The Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the pyrazole ring can influence its reactivity.

Caption: Key reaction pathways for derivatization.

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Targeting Kinases in Inflammatory Diseases:

One of the most significant applications of this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3] IRAK4 is a key signaling molecule in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The 5-aminopyrazole core can be elaborated to create potent and selective IRAK4 inhibitors, offering a promising therapeutic strategy for these debilitating diseases.[1][3]

Caption: Inhibition of the IRAK4 signaling pathway.

Anticancer Potential:

In addition to their anti-inflammatory properties, 5-aminopyrazole derivatives have emerged as promising anticancer agents. They have been shown to inhibit other kinases that are critical for cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and p38 MAP kinase.[2][4] The development of covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold has shown efficacy against both wild-type and drug-resistant mutant forms of FGFR.[2] Furthermore, various substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles have demonstrated cytotoxic activity against several human cancer cell lines.[10] The pyridinyl moiety in the title compound can potentially enhance solubility and provide an additional point of interaction with the target protein, making it an attractive scaffold for the design of novel kinase inhibitors for oncology.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. Its straightforward synthesis, versatile reactivity, and the proven therapeutic relevance of the 5-aminopyrazole scaffold make it a highly valuable tool for medicinal chemists. The insights provided in this guide, from its fundamental chemical properties to its role in the development of targeted therapies, underscore the continued importance of this compound in the quest for novel treatments for a range of human diseases. Further exploration of the specific biological activities of this particular isomer is warranted and could lead to the discovery of new and potent therapeutic agents.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate. Available at: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. Available at: [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. Available at: [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available at: [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Available at: [Link]

-

Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. Available at: [Link]

-

5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

Sources

- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 5. rsc.org [rsc.org]

- 6. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-氨基-1-(4-氯苯基)-1H-吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR spectrum [chemicalbook.com]

- 10. benthamdirect.com [benthamdirect.com]

Unveiling the Therapeutic Potential of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential. This guide delves into the hypothesized mechanism of action of a specific, yet under-characterized derivative, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile . Drawing upon extensive literature on structurally related compounds, we posit that its primary mode of action is the inhibition of protein kinases, a critical class of enzymes implicated in numerous pathologies, most notably cancer. This document will provide a comprehensive overview of the scientific rationale for this hypothesis, supported by a synthesis of existing data on analogous compounds, and will outline detailed experimental protocols to validate these claims.

Introduction: The Prominence of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, insecticidal, and antifungal properties.[1][2] The strategic incorporation of an amino group at the 5-position and a carbonitrile at the 4-position of the pyrazole ring endows the molecule with unique electronic and steric properties, making it an excellent building block for the synthesis of diverse and potent bioactive compounds.[3]

The addition of a pyridin-4-yl substituent at the 1-position is a well-established strategy in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge" region of the kinase active site, thereby anchoring the inhibitor and leading to potent and selective inhibition.

Given the established role of the 5-aminopyrazole core in biologically active molecules and the frequent use of the pyridin-4-yl moiety in kinase inhibitor design, it is highly probable that This compound functions as a kinase inhibitor. This guide will explore this hypothesis in detail.

Hypothesized Mechanism of Action: Kinase Inhibition

We propose that This compound acts as an ATP-competitive inhibitor of one or more protein kinases. This hypothesis is predicated on the extensive body of research on analogous compounds that have demonstrated potent kinase inhibitory activity.

The Role of the Pyridin-4-yl Moiety

The pyridin-4-yl group is a key structural feature that likely dictates the compound's interaction with the kinase active site. In many kinase inhibitors, this moiety forms a hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.

The 5-Aminopyrazole-4-carbonitrile Core

The 5-aminopyrazole-4-carbonitrile core serves as a rigid scaffold that appropriately orients the pyridin-4-yl group for optimal interaction with the hinge region. The amino and carbonitrile substituents can be further modified to enhance potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[4][5]

The following diagram illustrates the hypothesized binding mode of this compound within a generic kinase active site.

Caption: Hypothesized binding of the compound in a kinase active site.

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for this class of compounds. A common and efficient method is a one-pot, three-component reaction.[6][7]

General Synthetic Protocol

A typical synthesis involves the reaction of a pyridin-4-yl hydrazine with a malononitrile derivative in the presence of a suitable catalyst and solvent.

Experimental Protocol: Three-Component Synthesis

-

Reactant Preparation: To a solution of pyridin-4-yl hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add malononitrile (1.0 eq) and an appropriate aldehyde or orthoformate (1.0 eq).

-

Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine) or an acid catalyst.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization or column chromatography.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.[8][9]

In Vitro Evaluation of Biological Activity

To validate the hypothesized mechanism of action, a series of in vitro assays should be performed.

Kinase Inhibition Assays

The primary objective is to determine if the compound inhibits the activity of one or more protein kinases. A broad panel of kinases should be screened to identify potential targets.

Experimental Protocol: In Vitro Kinase Assay (Generic)

-

Assay Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

-

Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radioactive methods like fluorescence-based assays or ELISA.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

The following table summarizes IC₅₀ values for a representative 5-amino-1H-pyrazole-4-carboxamide derivative against several FGFR kinases, providing a benchmark for the expected potency of this class of compounds.[5]

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

Cellular Proliferation Assays

If the compound is a potent kinase inhibitor, it is expected to inhibit the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

While data on the specific title compound is limited, a general SAR can be inferred from the broader class of 5-aminopyrazole derivatives.

-

N1-Substituent: The nature of the substituent at the N1 position is critical for kinase inhibitory activity. Aromatic and heteroaromatic rings, particularly those capable of forming hydrogen bonds with the kinase hinge region, are often preferred. The pyridin-4-yl group in the title compound is an excellent example of such a moiety.

-

C3-Substituent: Modifications at the C3 position can influence potency and selectivity.

-

C4-Substituent: The carbonitrile group at the C4 position is a common feature in many bioactive pyrazoles. It can be a key pharmacophore or a synthetic handle for further derivatization.

-

C5-Amino Group: The 5-amino group is often involved in hydrogen bonding interactions within the kinase active site and is generally considered important for activity.

The following diagram illustrates a general workflow for the synthesis and evaluation of 5-aminopyrazole derivatives.

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with a high probability of acting as a kinase inhibitor. The structural features of this compound are highly suggestive of a binding mode that is common to many successful kinase inhibitors. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this compound to validate its hypothesized mechanism of action.

Future research should focus on:

-

Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.

-

Co-crystallization Studies: Obtaining a co-crystal structure of the compound bound to its target kinase to definitively elucidate its binding mode.

-

Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency, selectivity, and drug-like properties.

-

In Vivo Studies: Assessing the efficacy and safety of promising compounds in animal models of relevant diseases.

The exploration of this and related compounds will undoubtedly contribute to the development of novel therapeutics for a range of diseases driven by aberrant kinase activity.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.

- Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023). Synthetic Communications.

- The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules.

- 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile. (n.d.). Chem-Impex.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry.

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry.

- In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. (n.d.). Benchchem.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). ACS Medicinal Chemistry Letters.

- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. rsc.org [rsc.org]

- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

Whitepaper: The Expanding Therapeutic Universe of Novel Pyrazole Compounds: A Technical Guide to Biological Activity and Evaluation

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle, stands as a cornerstone scaffold in modern medicinal chemistry.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in forming specific, high-affinity interactions with a wide array of biological targets.[1][2] This has led to the development of numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib.[3][4] This technical guide provides an in-depth exploration of the principal biological activities of novel pyrazole derivatives—anticancer, anti-inflammatory, and antimicrobial—synthesizing mechanistic insights with field-proven experimental protocols. We delve into the causality behind experimental design, present detailed methodologies for robust evaluation, and summarize key structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" due to its presence in a multitude of compounds targeting diverse receptors and enzymes with high affinity.[5] Its metabolic stability and synthetic tractability have made it a favorite among medicinal chemists.[6][7] The two adjacent nitrogen atoms within the five-membered ring create a unique electronic and steric environment, allowing for fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical for optimizing pharmacokinetic profiles.[2]

The general workflow for identifying and validating novel bioactive pyrazole compounds follows a multi-stage process, beginning with rational design and synthesis, moving through a cascade of in vitro assays, and culminating in preclinical in vivo validation.

Caption: High-level workflow for pyrazole-based drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins and pathways involved in tumor growth and proliferation.[8][9][10]

Key Mechanisms of Action

A. Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, differentiation, and survival. Many pyrazole compounds are designed as ATP-competitive inhibitors.

-

VEGFR-2/EGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets in angiogenesis and cell proliferation.[11] Novel pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[11] For instance, certain pyrazolone-pyrazole derivatives inhibit VEGFR-2 at nanomolar concentrations, emerging as promising anti-breast cancer candidates.[11]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) regulate the cell cycle. Pyrazole-indole hybrids have demonstrated significant inhibitory activity toward CDK2, with IC50 values in the nanomolar range, surpassing the potency of standard drugs like doxorubicin in some cases.[11]

Caption: Mechanism of pyrazole-based kinase inhibition.

B. Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division.[12] Some pyrazole derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[12][13]

Quantitative Data Summary

The cytotoxic potential of novel pyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Pyrazole-Indole Hybrids | HCT116, MCF7 | < 23.7 | CDK2 | [11] |

| Pyrazole Carbaldehydes | MCF-7 (Breast) | 0.25 | PI3 Kinase | [11] |

| Pyrazolo[1,5-a]pyrimidines | HTC-116 (Colon) | 1.51 | Not specified | [14] |

| Pyrazole-Thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | Tubulin | [13] |

| Pyrazole-fused Betulinic Acid | B16 (Melanoma) | 5.58 | Not specified | [15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cell proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Rationale: Allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents.

-

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Rationale: A 48-72 hour window is typically sufficient to observe significant effects on cell division and viability.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Rationale: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

-

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a key pathological feature of many diseases. Pyrazole derivatives, most notably Celecoxib, are well-established anti-inflammatory agents.[16][17]

Key Mechanisms of Action

A. Cyclooxygenase (COX) Inhibition: The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation and pain.[18][19] Many novel pyrazoles are designed for selective inhibition of COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, which has homeostatic functions in the gut and platelets. This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]

Caption: Selective COX-2 inhibition by pyrazole compounds.

Quantitative Data Summary

The anti-inflammatory activity is often measured by COX-2 inhibitory potency (IC50) and in vivo edema reduction.

| Compound Class | Assay | Result | Reference |

| Thiophene-Pyrazole Hybrids | COX-2 Inhibition | Potent, Gastrointestinal-safe | [14] |

| Pyrazole Moieties | COX-2 Inhibition | IC50 = 3.5 nM | [14] |

| Diaryl Pyrazoles | In vivo Paw Edema | 65-80% reduction @ 10 mg/kg | [19] |

| Pyrazolyl Urea Derivatives | In vivo Paw Edema | 80.93% inhibition | [5] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[14]

-

Animal Acclimatization: Use male Wistar rats (150-180g). Acclimatize them for one week with free access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), standard drug (e.g., Indomethacin, 10 mg/kg), and test groups (pyrazole compounds at various doses). Administer treatments orally (p.o.).

-

Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory edema.

-

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[20][21] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[16][22][23]

Key Mechanisms of Action

A. DNA Gyrase Inhibition: Some pyrazole derivatives have been predicted to act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby halting bacterial proliferation.[20]

B. Other Mechanisms: The precise mechanisms for many antimicrobial pyrazoles are still under investigation, but may involve disruption of cell wall synthesis, protein synthesis, or metabolic pathways.

Quantitative Data Summary

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | E. coli (Gram-negative) | 0.25 | [16] |

| Pyrazole Derivative 4 | S. epidermidis (Gram-positive) | 0.25 | [16] |

| Pyrazole Derivative 2 | A. niger (Fungus) | 1.0 | [16] |

| Thiazolo-pyrazole Hybrids | MRSA | 4.0 | [20] |

| Hydrazone Derivative 21a | Bacteria & Fungi | 62.5-125 (antibacterial) & 2.9-7.8 (antifungal) | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the antimicrobial potency of a compound.

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay's integrity.

-

Conclusion and Future Perspectives

The pyrazole scaffold is a remarkably versatile and pharmacologically significant core for the development of novel therapeutics. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent compounds with diverse mechanisms of action.[3][6][14] Future efforts in this field should focus on leveraging computational chemistry for more precise rational design, exploring pyrazole-based hybrid molecules to achieve multi-target activity, and optimizing ADME-Tox profiles to improve the translation from potent in vitro hits to successful in vivo candidates.[24] The continued exploration of this privileged structure promises to deliver innovative solutions to pressing global health challenges.[4][7]

References

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central. (URL: )

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: )

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: )

- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )

- Mini review on anticancer activities of Pyrazole Deriv

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: )

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- The Role of Pyrazole Deriv

- The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds - Benchchem. (URL: )

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: )

- (PDF)

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (URL: )

- Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed. (URL: )

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (URL: )

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid deriv

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (URL: )

- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: )

- Introduction to the pharmacology of pyrazole-based compounds - Benchchem. (URL: )

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to In Silico Docking of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for conducting in silico molecular docking studies on the compound 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, frequently identified in potent kinase inhibitors.[1][2] This document outlines a complete workflow, from evidence-based target selection to rigorous computational protocol and in-depth results analysis. We will utilize Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms and inflammatory diseases, as a case study receptor. The protocols detailed herein are designed to be self-validating and scientifically robust, emphasizing the rationale behind each step to ensure the generation of meaningful and reproducible data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to novel small molecules.

Chapter 1: Strategic Target Selection & Rationale

The initial and most critical phase of any docking study is the selection of a biologically relevant protein target. The choice must be grounded in existing biochemical knowledge to ensure the computational experiment is meaningful.

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The subject of our study, this compound, belongs to the pyrazole class of heterocyclic compounds. This scaffold is a cornerstone in the development of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2] Numerous approved drugs and clinical candidates targeting a wide range of kinases, including those for cancer and inflammatory diseases, incorporate the pyrazole core.[1][3] This strong precedent makes a kinase the most logical and promising target class for our investigation.

Justification for Selecting Janus Kinase 2 (JAK2)

Based on the established activity of pyrazole derivatives, we have selected Janus Kinase 2 (JAK2) as our protein target. The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is a known driver of myeloproliferative neoplasms and various inflammatory conditions. Pyrazole-based compounds have been successfully developed as potent JAK inhibitors.[2] This choice provides a validated context for our docking study, allowing us to assess the binding potential of our ligand against a well-characterized and therapeutically relevant target.

Sourcing the Receptor Structure

For this study, we will utilize the crystal structure of JAK2 in complex with a known inhibitor, available from the Worldwide Protein Data Bank (wwPDB).[4][5] We have selected the PDB entry 3E62 . This structure provides a high-resolution view of the ATP-binding site and includes a co-crystallized ligand, which is invaluable for validating our docking protocol (see Chapter 4).

Chapter 2: Rigorous Preparation of Molecular Structures

The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is fundamentally dependent on the quality of the input ligand and receptor structures. The following protocols ensure that the molecules are prepared to a high standard, reflecting appropriate physiological and chemical states.

Receptor Preparation Protocol (PDB: 3E62)

This protocol details the necessary steps to clean and prepare the JAK2 protein structure for docking.

Objective: To prepare a biologically relevant protein structure by removing non-essential molecules, correcting structural issues, and assigning correct atom types and charges.

Methodology:

-

Obtain the PDB File: Download the structure 3E62.pdb from the RCSB PDB database.[6][7]

-

Initial Cleaning:

-

Rationale: The raw PDB file contains crystallographic water molecules, co-solvents, and potentially multiple protein chains (in the asymmetric unit) that are not part of the biological monomer and can interfere with the docking calculation.[8][9]

-

Action: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio). Delete all water molecules (HOH). Remove any co-crystallized ligands and ions not essential for structural integrity. For this structure, retain only Chain A of the protein.

-

-

Structural Correction:

-

Rationale: Crystal structures may have missing atoms, especially hydrogens, and incomplete side chains due to resolution limitations. These must be added to ensure correct stereochemistry and potential for hydrogen bonding.[10][11]

-

Action: Use a structure preparation tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). Add polar hydrogens, as these are critical for defining hydrogen bond donors and acceptors.[12] Check for and repair any missing side-chain atoms.

-

-

Assign Atom Types and Charges:

-

Rationale: The docking software's scoring function requires specific atom types and partial charges to calculate intermolecular forces like van der Waals and electrostatic interactions.

-

Action: Using AutoDock Tools, assign Gasteiger charges. Merge non-polar hydrogens, as AutoDock Vina employs a united-atom scoring function where non-polar hydrogens are implicitly handled.[13]

-

-

Final Output:

-

Action: Save the prepared receptor structure in the PDBQT file format (JAK2_receptor.pdbqt). This format includes the necessary charge and atom type information required by AutoDock Vina.

-

Ligand Preparation Protocol

Objective: To generate a valid 3D conformation of the ligand, assign correct atom types and charges, and define its rotatable bonds.

Methodology:

-

Obtain Ligand Structure:

-

Energy Minimization:

-

Rationale: The downloaded structure may not be in its lowest energy conformation. An energy minimization step ensures a more realistic starting pose.[17]

-

Action: Use a program with molecular mechanics force fields (e.g., Avogadro, ArgusLab) to perform a quick energy minimization.

-

-

Assign Atom Types, Charges, and Rotatable Bonds:

-

Rationale: Similar to the receptor, the ligand needs correct atom typing and charge assignment. Furthermore, the docking algorithm must know which bonds are rotatable to explore conformational flexibility during the simulation.[18]

-

Action: Load the minimized ligand into AutoDock Tools. Assign Gasteiger charges and detect the rotatable bonds.

-

-

Final Output:

-

Action: Save the prepared ligand in the PDBQT file format (ligand.pdbqt).

-

Chapter 3: The Molecular Docking Workflow

This chapter details the execution of the docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[12][13] The core of this process involves defining a search space on the receptor and running the Vina algorithm to predict binding poses and affinities.

Defining the Search Space (The Grid Box)

Causality: We do not dock the ligand against the entire protein surface. This would be computationally intractable and biologically irrelevant. We must define a specific three-dimensional search space, or "grid box," that encompasses the target binding site. An accurately placed grid box focuses the computational effort where it matters most, dramatically increasing efficiency and the likelihood of finding a relevant binding mode.

Methodology:

-

Identify the Binding Site:

-

Action: Load the prepared receptor (JAK2_receptor.pdbqt) into AutoDock Tools. The binding site can be identified by observing the pocket where the original co-crystallized ligand was located in PDB ID 3E62.

-

-

Generate the Grid Box:

-

Action: Using the Grid Box tool in AutoDock Tools, create a cube that encompasses the entire active site. Ensure there is sufficient room for the ligand to rotate freely within the box (a margin of ~5 Å around the site is a good starting point).

-

-

Record Coordinates:

-

Action: Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) in Angstroms. These values are essential for the Vina configuration file.

-

Configuring and Executing the Vina Simulation

Protocol:

-

Create a Configuration File:

-

Rationale: AutoDock Vina is controlled by a simple text file that specifies the input files and search parameters.[19]

-

Action: Create a text file named conf.txt with the following content, substituting the grid box values recorded in the previous step:

-

-

Understanding Key Parameters:

-

Execute Vina:

-

Action: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

-

This will initiate the docking run. Upon completion, two files will be generated: docking_results.pdbqt containing the output poses and docking_log.txt containing the binding affinity scores for each pose.

-

Workflow Visualization

The entire process, from preparation to execution, can be visualized as a logical flow.

Caption: A flowchart of the in silico docking process.

Chapter 4: Post-Docking Analysis and Protocol Validation

Generating docking poses is only the first step; interpreting the results is where scientific insight is derived. A critical component of this is ensuring the docking protocol itself is reliable for the specific system under study.

Protocol Validation via Re-docking

Trustworthiness: Before analyzing the results for our novel ligand, we must validate that our docking protocol (including the prepared receptor and grid box definition) can accurately reproduce a known binding pose. This is a crucial self-validating step.

Methodology:

-

Extract the Co-crystallized Ligand: From the original PDB file (3E62), extract the coordinates of the bound inhibitor.

-

Prepare the Ligand: Prepare this reference ligand using the same protocol described in Chapter 2.2.

-

Re-dock: Perform a docking run using this reference ligand and the exact same receptor and configuration file.

-

Calculate RMSD: The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of the docked pose and the original crystal pose.[20]

-

Action: Superimpose the top-ranked docked pose of the reference ligand onto the original crystal structure and calculate the RMSD.

-

Interpretation: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably identify the correct binding mode.[20]

-

Analysis of Docking Results

Once the protocol is validated, we can analyze the results for our ligand of interest, this compound.

Data Presentation:

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. The results for the top poses should be tabulated for clarity.

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -9.2 | 0.000 |

| 2 | -8.9 | 1.352 |

| 3 | -8.7 | 1.981 |

| 4 | -8.5 | 2.411 |

| ... | ... | ... |

Table 1: Example docking results for this compound against JAK2. Lower binding affinity values indicate stronger predicted binding.

Qualitative Analysis (Pose Interpretation):

The binding score is not the only metric of success. A chemically sensible binding pose with key interactions is paramount.

-

Visual Inspection: Load the receptor (JAK2_receptor.pdbqt) and the docking results (docking_results.pdbqt) into a molecular viewer. Analyze the top-scoring pose.

-

Interaction Mapping: Identify key molecular interactions between the ligand and the protein. Look for:

-

Hydrogen Bonds: These are critical for affinity and specificity. The pyrazole and amino groups are likely hydrogen bond donors, while the pyridine nitrogen and nitrile group are acceptors.

-

Hydrophobic Interactions: Interactions with non-polar residues in the binding pocket.

-

Pi-Stacking: Potential interactions between the aromatic rings of the ligand (pyrazole, pyridine) and aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR) in the protein.

-

-

Comparison to Known Inhibitors: Compare the binding mode of your top pose to that of known JAK2 inhibitors (like the one in 3E62). Does your ligand occupy the same sub-pockets? Does it form interactions with the same key "hinge" region residues? This comparison provides a powerful sanity check.

Decision-Making in Analysis

The analysis of results is not linear but a process of critical evaluation.

Caption: A decision tree for evaluating docking results.

Conclusion and Future Directions

This guide has provided a detailed, scientifically-grounded protocol for conducting an in silico molecular docking study of this compound against the JAK2 kinase. By following a workflow that includes evidence-based target selection, rigorous molecular preparation, protocol validation, and multi-faceted results analysis, researchers can generate credible hypotheses about the binding potential of novel compounds.

The results of a successful docking study, such as a low-energy binding pose with chemically sound interactions, do not constitute proof of activity. Rather, they provide a strong rationale for advancing a compound to the next stages of drug discovery, which may include:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

-

In Vitro Biochemical Assays: To experimentally measure the inhibitory activity (e.g., IC50) of the compound against the target protein.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize binding affinity and selectivity.

By integrating robust computational methods with experimental validation, the path from a promising scaffold to a viable drug candidate can be navigated more efficiently and effectively.

References

-

PubChem - National Center for Biotechnology Information. A comprehensive database of chemical molecules and their activities. [Link][14][15][16]

-

AutoDock Vina Manual - The Scripps Research Institute. Official documentation for the AutoDock Vina software. [Link][19]

-

Worldwide Protein Data Bank (wwPDB) - A global organization that manages the Protein Data Bank archive. [Link][4]

-

Kim, S. et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

-

Protein Data Bank - Wikipedia. An overview of the history and function of the PDB. [Link][5]

-

El-Damasy, D. A. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(22), 5480. [Link][21]

-

El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link][1]

-

Gaber, N. N. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5519. [Link][3]

-

Roman, D. L. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11116. [Link][2]

-

Meng, X. Y. et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link][20]

-

Eberhardt, J. et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link][12][13]

-

Salmaso, V., & Moro, S. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-21. [Link][22]

-

ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link][11]

-

ResearchGate. (2019). How to interprete and analyze molecular docking results? [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. [Link][8]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 4. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 5. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 11. scotchem.ac.uk [scotchem.ac.uk]

- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 13. researchgate.net [researchgate.net]

- 14. PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChem - Wikipedia [en.wikipedia.org]

- 16. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 22. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Unlocking the Therapeutic Potential of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics targeting a wide array of diseases.[1] The specific compound, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, combines several key pharmacophoric features—a 5-aminopyrazole core, a pyridinyl substituent, and a carbonitrile group—that suggest a strong potential for biological activity. While direct research on this exact molecule is not extensively published, an analysis of its structural motifs allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide provides a comprehensive, hypothesis-driven roadmap for the scientific community to systematically identify, validate, and characterize the molecular targets of this promising compound, with a primary focus on the protein kinase family.

Introduction: Rationale and Structural Analysis

The quest for novel therapeutics often begins with compounds that possess structural alerts suggestive of high binding affinity and "drug-like" properties. This compound is one such molecule. Its core, the aminopyrazole ring system, is a versatile and highly valued framework in drug discovery, known to form key interactions with a multitude of enzymatic targets.[2] Pyrazole-containing molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

A deconstruction of the molecule reveals three critical pharmacophores:

-

The 5-Aminopyrazole Scaffold: The amino group at the 5-position is a crucial feature, often acting as a key hydrogen bond donor, anchoring the molecule within the active site of target proteins. This moiety is prevalent in a large number of kinase inhibitors, where it frequently interacts with the hinge region of the ATP-binding pocket.[2]

-

The 1-(Pyridin-4-yl) Substituent: The pyridine ring serves multiple functions. It can enhance solubility and bioavailability, and its nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions to improve potency and selectivity. Its placement can orient the molecule for optimal binding.

-

The 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile can modulate the electronics of the pyrazole ring. Furthermore, the nitrile group itself can serve as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site.

Given this structural makeup, a logical and evidence-based starting point for target identification is the protein kinase family, a class of enzymes frequently and effectively targeted by aminopyrazole-containing compounds.[4][5]

Hypothesized Therapeutic Target Classes

Our primary hypothesis is that this compound functions as a protein kinase inhibitor . The aminopyrazole core is a well-established hinge-binding motif, and a significant portion of modern kinase inhibitors in oncology and immunology are built around this or similar scaffolds.[4] Secondary hypotheses include other enzyme classes where pyrazole derivatives have shown activity.

| Target Class | Rationale & Supporting Evidence | Potential Therapeutic Area | Key References |

| Protein Kinases | The aminopyrazole scaffold is a privileged structure for kinase inhibition. Derivatives target a wide range of kinases, including receptor tyrosine kinases (RTKs) and cytosolic kinases involved in oncogenic and inflammatory signaling. | Oncology, Immunology, Inflammatory Diseases | [6],[2],[4],[5] |

| - FGFR2/3 | Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors, which are drivers in various cancers.[6][7][8] | Cholangiocarcinoma, Bladder Cancer | [6],[7] |

| - IRAK4 | Interleukin-1 receptor-associated kinase 4 is a key transducer in TLR/IL-1R signaling. Pyrazolopyrimidine derivatives with amino substituents have shown potent IRAK4 inhibition.[9] | Autoimmune Diseases, Inflammation | [9] |

| - RET Kinase | Pyrazole-4-carboxamide derivatives are known to act as inhibitors of the RET (Rearranged during transfection) tyrosine kinase, a target in certain thyroid and lung cancers.[10] | Thyroid Cancer, Non-Small Cell Lung Cancer | [10] |

| - Aurora Kinases | Pyrazole-based compounds have demonstrated potent inhibition of Aurora kinases, which are critical for cell cycle regulation and are targets in oncology.[4] | Various Cancers | [4] |

| Topoisomerases | Certain pyrazole derivatives have been shown to inhibit topoisomerase-IIa, an enzyme essential for DNA replication in proliferating cancer cells.[3] | Oncology | [3] |

| Inflammatory Mediators | Pyrazole derivatives have demonstrated the ability to inhibit the production of key inflammatory cytokines like TNF-α and IL-6, suggesting upstream targets in inflammatory cascades.[11] | Rheumatoid Arthritis, Psoriasis | [11] |

A Technical Roadmap for Target Identification and Validation

This section outlines a logical, multi-phase experimental workflow designed to rigorously identify and validate the molecular target(s) of this compound.

Phase 1: Broad-Panel Screening for Initial Target Identification

The primary objective of this phase is to rapidly screen the compound against a large, diverse panel of putative targets to identify initial "hits."

Workflow 1: Kinase Panel Screening

Caption: Phase 1 Workflow for Kinase Hit Identification.

Protocol 1: Broad Kinase Panel Profiling

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

-

Causality: Using a broad, commercially available panel is the most efficient and unbiased method to survey hundreds of kinases simultaneously. This avoids confirmation bias inherent in focusing on a single hypothesized target too early.

-

-

Screening Concentration: Request an initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying potential interactions.

-

Data Analysis: The primary output will be a list of kinases and the corresponding percent inhibition.

-

Hit Selection: Define a stringent hit criterion. A common starting point is to select kinases that are inhibited by >90% at the screening concentration for follow-up studies.

Phase 2: Hit Confirmation and Cellular Target Validation

This phase aims to confirm the hits from Phase 1, determine their potency, and verify that the compound can engage its target in a relevant cellular environment.

Protocol 2: IC₅₀ Determination for Prioritized Hits

-

Assay Setup: For each "hit" kinase, perform a dose-response enzymatic assay. This can be a radiometric assay using ³²P-ATP or a luminescence-based assay like Kinase-Glo®.[12]

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 100 µM.

-

Reaction: Incubate the kinase, its specific substrate, and the diluted compound for a defined period. Initiate the kinase reaction by adding ATP.

-

Data Acquisition: Measure the output (e.g., luminescence or radioactivity) for each concentration.

-

Curve Fitting: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

-

Trustworthiness: A well-defined sigmoidal dose-response curve is a self-validating system, confirming a specific and saturable inhibitory effect on the enzyme.

-

Protocol 3: Cellular Target Engagement via Western Blot

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a key signaling pathway (e.g., an FGFR-dependent cancer cell line if FGFR3 was a hit).

-

Compound Treatment: Seed the cells and allow them to adhere. Treat the cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x the enzymatic IC₅₀) for 2-4 hours.

-

Protein Lysis: Lyse the cells and quantify total protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-FRS2 for FGFR). Also probe for the total protein levels of the target and substrate as loading controls.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal, without a change in total protein levels, provides strong evidence of on-target activity in a cellular context.

Phase 3: Direct Target Engagement and Mechanism of Action

The final phase confirms direct physical binding between the compound and its target inside the cell, ruling out indirect effects.

Workflow 2: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a Hypothesized Kinase Signaling Pathway.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

-

Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. This method measures direct target engagement in intact cells or cell lysates without any modification to the compound or protein.

-

Cell Treatment: Treat intact cells with the test compound (at ~10-50x IC₅₀) and a vehicle control (DMSO) for 1 hour.

-

Heating Gradient: Aliquot the treated cells and heat them across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by rapid cooling.

-

Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (where the target should remain if stabilized) from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blot or an ELISA-based method.

-

Interpretation: In the presence of the binding compound, the target protein will resist thermal denaturation, resulting in a "shift" of its melting curve to higher temperatures compared to the vehicle control. This provides definitive evidence of direct target engagement in a physiological context.

Conclusion and Future Directions

The structural features of This compound strongly suggest its potential as a bioactive molecule, most likely targeting the protein kinase family. The technical roadmap presented here provides a robust, logical, and experimentally validated framework for moving from hypothesis to confirmed target. Successful identification of a high-value target through this workflow—such as a clinically relevant oncogenic kinase—would position this compound as a valuable lead for further medicinal chemistry optimization and preclinical development. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models.

References

-

Yu, J., Lee, H.S., Lee, S.M., et al. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. National Institutes of Health. Available at: [Link]

-

Scott, J.S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

-

Alam, M., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. Available at: [Link]

-

Scott, J.S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Figshare. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters - Figshare. Available at: [Link]

-

Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Basoglu, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Singh, P.P., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Development Research. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link]

-

Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

-

Goldstein, D.M., et al. (2011). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Journal of Medicinal Chemistry. Available at: [Link]

Sources